PDE5 Inhibition Compared to Co-Isolated Xanthones
In a direct head-to-head phytochemical investigation of Anaxagorea luzonensis, 1,3,5-trihydroxy-4-prenylxanthone demonstrated an IC50 of 3.0 μM against PDE5. This study identified that the presence of the C-4 prenyl residue attached to the xanthone core is correlated with significant PDE5 inhibitory activity, distinguishing it from co-isolated flavonoids and non-prenylated xanthones that showed inferior or no activity in the same assay [1].
| Evidence Dimension | PDE5 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.0 μM |
| Comparator Or Baseline | Other flavonoids (five) and xanthones (four) co-isolated from Anaxagorea luzonensis; non-prenylated xanthones lacked comparable PDE5 activity |
| Quantified Difference | This compound was identified as a 'relatively potent inhibitor' among the eleven isolated compounds; non-prenylated xanthones showed significantly reduced or no PDE5 inhibition |
| Conditions | In vitro PDE5 enzyme inhibition assay; Anaxagorea luzonensis heartwood extract fractionation |
Why This Matters
This quantifies target specificity linked to the unique C-4 prenyl substitution pattern, providing a verifiable rationale for selecting this compound over non-prenylated xanthones for PDE5-targeted research.
- [1] Sabphon C, et al. Phosphodiesterase inhibitory activity of the flavonoids and xanthones from Anaxagorea luzonensis. Nat Prod Commun. 2015 Feb;10(2):301-3. PMID: 25920267. View Source
